molecular formula C7H10N2O3S B12126818 5-(hydroxymethyl)-N-methylpyridine-2-sulfonamide

5-(hydroxymethyl)-N-methylpyridine-2-sulfonamide

Cat. No.: B12126818
M. Wt: 202.23 g/mol
InChI Key: GKSIMQGFKCQAJF-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-N-methylpyridine-2-sulfonamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxymethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-N-methylpyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonamide with formaldehyde and a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-N-methylpyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions include carboxylated derivatives, amines, and various substituted pyridine compounds.

Scientific Research Applications

5-(hydroxymethyl)-N-methylpyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(hydroxymethyl)furfural: A related compound with a furan ring instead of a pyridine ring.

    5-(chloromethyl)furfural: Similar structure but with a chlorine atom instead of a hydroxymethyl group.

    2,5-diformylfuran: Contains two formyl groups instead of a hydroxymethyl group.

Uniqueness

5-(hydroxymethyl)-N-methylpyridine-2-sulfonamide is unique due to its combination of a pyridine ring with both a hydroxymethyl and a sulfonamide group

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

5-(hydroxymethyl)-N-methylpyridine-2-sulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-8-13(11,12)7-3-2-6(5-10)4-9-7/h2-4,8,10H,5H2,1H3

InChI Key

GKSIMQGFKCQAJF-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)CO

Origin of Product

United States

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